

# Technical Guide: Physicochemical Characteristics of 3-Amino-5-bromo-2-hydroxypyridine

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## Compound of Interest

**Compound Name:** 3-Amino-5-bromo-2-hydroxypyridine

**Cat. No.:** B113389

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## Introduction

**3-Amino-5-bromo-2-hydroxypyridine** is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl group, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **3-Amino-5-bromo-2-hydroxypyridine**, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

## Physicochemical Properties

The key physicochemical properties of **3-Amino-5-bromo-2-hydroxypyridine** are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in drug design, formulation, and synthesis.

Property	Value	Source
IUPAC Name	3-Amino-5-bromo-1H-pyridin-2-one	<a href="#">[1]</a>
CAS Number	98786-86-8	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	189.01 g/mol	<a href="#">[1]</a>
Appearance	Pale yellow to light brown solid	
Melting Point	182-184 °C	
Boiling Point (Predicted)	295.1 ± 40.0 °C	
Density (Predicted)	1.826 ± 0.06 g/cm <sup>3</sup>	
pKa (Predicted)	11.81 ± 0.10	
Solubility	Slightly soluble in water.	<a href="#">[2]</a>
Storage Conditions	Store at 0-8°C, protect from light.	

## Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties of **3-Amino-5-bromo-2-hydroxypyridine**.

### Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

- Spatula

Procedure:

- Ensure the sample of **3-Amino-5-bromo-2-hydroxypyridine** is completely dry and in a fine powder form. If necessary, grind the crystals using a clean, dry mortar and pestle.[3]
- Pack a capillary tube with the powdered sample to a height of 1-2 mm by tapping the open end into the powder and then gently tapping the sealed end on a hard surface to compact the solid.[4]
- Place the packed capillary tube into the heating block of the melting point apparatus.[5]
- For an unknown compound, a rapid initial determination can be performed by heating at a fast rate (e.g., 10-20 °C/min) to find an approximate melting range.[4]
- For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point. Then, adjust the heating rate to a slow and steady 1-2 °C per minute.
- Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
- A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

## Solubility Determination

Understanding the solubility of a compound is essential for reaction setup, purification, and formulation.

Apparatus:

- Small test tubes
- Vortex mixer or shaker
- Graduated pipettes or cylinders

- Analytical balance

Solvents:

- Deionized water
- 5% Aqueous HCl
- 5% Aqueous NaOH
- 5% Aqueous NaHCO<sub>3</sub>
- Organic solvents (e.g., ethanol, diethyl ether, dichloromethane)

Procedure:

- Weigh approximately 25 mg of **3-Amino-5-bromo-2-hydroxypyridine** and place it into a small test tube.[\[6\]](#)
- Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).[\[6\]](#)
- After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[\[6\]](#)
- Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration.[\[7\]](#)
- If the compound does not dissolve at room temperature, the test tube can be gently warmed in a water bath to check for temperature-dependent solubility.[\[7\]](#)
- Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent. The solubility behavior in acidic and basic solutions can provide insights into the functional groups present.[\[7\]](#)[\[8\]](#) For instance, solubility in 5% HCl suggests the presence of a basic group (like the amino group), while solubility in 5% NaOH would indicate an acidic group (like the hydroxypyridine in its enolic form).[\[7\]](#)

## pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For compounds with a chromophore, UV-Vis spectrophotometry is a common method for pKa determination.

#### Apparatus:

- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- pH meter, calibrated
- Volumetric flasks and pipettes
- Stir plate and stir bars

#### Reagents:

- Stock solution of **3-Amino-5-bromo-2-hydroxypyridine** in a suitable solvent (e.g., methanol or water)
- A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 12)
- High-purity water

#### Procedure:

- Prepare a series of solutions by adding a small, constant volume of the stock solution of **3-Amino-5-bromo-2-hydroxypyridine** to a series of volumetric flasks, each containing a different buffer solution. Dilute to the mark with the respective buffer. This creates solutions of the compound at various known pH values with a constant total concentration.[9]
- Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each of the buffered solutions.[10]
- Also, record the spectrum of the compound in a strongly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and a strongly basic solution (e.g., 0.1 M NaOH,

where the compound is fully deprotonated).[10]

- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for both the acidic and basic forms of the molecule. Choose an analytical wavelength where the difference in absorbance between the two forms is maximal.[10]
- Plot the absorbance at the chosen analytical wavelength against the pH of the solutions. The resulting sigmoidal curve is the titration curve.
- The  $\text{p}K_a$  is the pH at which the concentration of the acidic and basic forms are equal. This corresponds to the inflection point of the sigmoidal curve.[9] Mathematically, the  $\text{p}K_a$  can be determined from the Henderson-Hasselbalch equation, where  $\text{p}K_a = \text{pH}$  when the concentrations of the conjugate acid and base are equal.[9]

## Synthesis Pathway

**3-Amino-5-bromo-2-hydroxypyridine** can be synthesized via the reduction of a nitro precursor. The following diagram illustrates a typical laboratory-scale synthesis.

Caption: Synthesis of **3-Amino-5-bromo-2-hydroxypyridine** via reduction.

A common method for the synthesis of **3-Amino-5-bromo-2-hydroxypyridine** involves the reduction of 2-hydroxy-3-nitro-5-bromopyridine.[11] This can be achieved using reagents such as iron powder in the presence of an acid like hydrochloric acid, or with stannous chloride dihydrate. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate and may require heating. Following the reaction, a standard workup procedure involving neutralization and extraction is employed to isolate the final product.

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